molecular formula C39H29O2P B15123778 3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol

3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol

Cat. No.: B15123778
M. Wt: 560.6 g/mol
InChI Key: XQPCCSXKZVITFS-UHFFFAOYSA-N
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Description

3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol is a complex organic compound that features a binaphthyl backbone with a diphenylphosphanyl group and a hydroxy(phenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Binaphthyl Backbone: The initial step involves the coupling of two naphthalene units to form the binaphthyl structure. This can be achieved through a Suzuki coupling reaction using palladium catalysts.

    Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the phosphine precursor.

    Addition of the Hydroxy(phenyl)methyl Group: The final step involves the addition of the hydroxy(phenyl)methyl group through a Friedel-Crafts alkylation reaction. This step typically uses aluminum chloride (AlCl3) as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

    Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases that involve oxidative stress and inflammation.

    Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall catalytic process. Additionally, the hydroxy(phenyl)methyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(diphenylphosphino)propane (DPPP): This compound also features a diphenylphosphanyl group but has a different backbone structure.

    1,3-Bis(diphenylphosphino)benzene: Similar to DPPP, this compound has a benzene backbone instead of a binaphthyl structure.

Uniqueness

3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol is unique due to its binaphthyl backbone, which provides additional steric and electronic properties. This uniqueness allows it to form more stable and selective complexes with transition metals, making it a valuable ligand in catalysis and coordination chemistry.

Properties

Molecular Formula

C39H29O2P

Molecular Weight

560.6 g/mol

IUPAC Name

3-diphenylphosphanyl-1-[2-[hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C39H29O2P/c40-38(28-15-4-1-5-16-28)34-25-24-27-14-10-12-22-32(27)36(34)37-33-23-13-11-17-29(33)26-35(39(37)41)42(30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-26,38,40-41H

InChI Key

XQPCCSXKZVITFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O

Origin of Product

United States

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